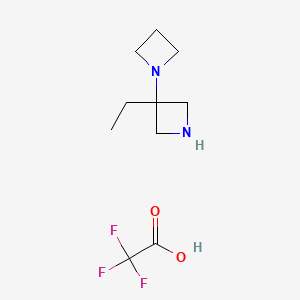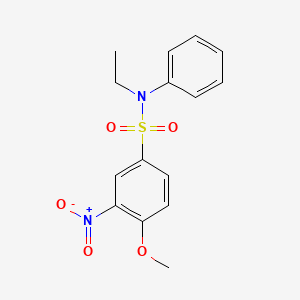![molecular formula C21H23F3N2O B13583478 N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13583478.png)
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a benzylpiperidine moiety and a trifluoromethyl-substituted phenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Acylation: The benzylpiperidine is then acylated with 2-[3-(trifluoromethyl)phenyl]acetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzylpiperidine moiety may interact with receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-3-bromobenzamide
- N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C21H23F3N2O |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H23F3N2O/c22-21(23,24)18-8-4-7-17(13-18)14-20(27)25-19-9-11-26(12-10-19)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,25,27) |
Clé InChI |
SRGBWTBSEORGCM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)CC2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)




![bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid](/img/structure/B13583457.png)


![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)

